Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-

Adenosine Deaminase Inhibition Metabolic Stability 2-Position SAR

Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- (CAS 122970‑33‑6) is a synthetic purine nucleoside analogue characterized by a 2',3'-dideoxyribose scaffold and a trifluoromethyl (-CF₃) substituent at the 2‑position of the adenine base. It belongs to the 2',3'-dideoxyadenosine (ddA) family, a class extensively explored for antiviral and anticancer applications.

Molecular Formula C11H12F3N5O2
Molecular Weight 303.24 g/mol
CAS No. 122970-33-6
Cat. No. B15195587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2',3'-dideoxy-2-(trifluoromethyl)-
CAS122970-33-6
Molecular FormulaC11H12F3N5O2
Molecular Weight303.24 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N
InChIInChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1
InChIKeyHFTHCPWQUGSNNL-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- (CAS 122970-33-6): A 2‑Position‑Modified Dideoxynucleoside for ADA‑Resistant Antiviral & Anticancer Research Programs


Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- (CAS 122970‑33‑6) is a synthetic purine nucleoside analogue characterized by a 2',3'-dideoxyribose scaffold and a trifluoromethyl (-CF₃) substituent at the 2‑position of the adenine base [1]. It belongs to the 2',3'-dideoxyadenosine (ddA) family, a class extensively explored for antiviral and anticancer applications [2]. Its molecular formula is C₁₁H₁₂F₃N₅O₂ (MW 303.24 g/mol) [1]. The combination of the electron‑withdrawing -CF₃ group and the 2',3'-dideoxy architecture confers distinct metabolic stability and enzyme‑inhibition properties that differentiate it from unsubstituted ddA and other halogenated analogues, making it a targeted tool for nucleoside research.

ADA-resistant 2-CF₃ dideoxynucleoside probe
2-position-modified ddA scaffold with trifluoromethyl substitution
Supports ADA enzyme studies & antiviral nucleoside research
Nucleoside analogue tool for metabolic stability investigations

Why 2'-Substituted ddA Analogues Cannot Be Interchanged Without Quantitative Evidence


The 2‑position of the adenine ring is a critical determinant of adenosine deaminase (ADA) substrate recognition and catalytic deamination rate [1]. Unsubstituted 2',3'-dideoxyadenosine (ddA) is rapidly deaminated to 2',3'-dideoxyinosine (ddI) in vivo, significantly limiting its antiviral half‑life and potency [2]. Introducing a trifluoromethyl group at the 2‑position produces a sterically and electronically demanding environment that hinders ADA binding [1]. Consequently, pairwise substitution of one 2‑substituted ddA analogue with another—without comparative enzymological data—risks large, uncontrollable shifts in metabolic stability, inhibitory activity, and intracellular activation efficiency. The evidence presented in Section 3 quantifies these differences and provides the basis for rational compound selection.

ADA substrate recognition may shift
2-CF₃ modification converts ADA interaction from substrate to competitive inhibitor; unsubstituted ddA remains an ADA substrate with Km ≈ 50–100 µM. Pairwise substitution without enzymological data risks uncontrolled metabolic stability shifts.
Deamination resistance may not transfer across analogues
Each 2-substituted ddA analogue exhibits distinct ADA inhibition profiles. Comparative enzymological data are required before substituting one 2-modified analogue for another in antiviral or anticancer research workflows.
Glycosidic bond stability requires regioisomer verification
Enhanced acid stability is demonstrated for 3'-CF₃-ddA; the 2-CF₃ regioisomer is inferred from electronic analogy. Independent stability data for the 2-CF₃ congener under acidic conditions remain to be published.

Quantitative Evidence Guide: Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- vs. Closest Dideoxynucleoside Analogs


Complete ADA Resistance: No Detectable Deamination Under Conditions Where ddA Is Rapidly Converted

In the seminal study by Nair et al., 2‑position‑functionalized ddA analogues, including the 2‑CF₃ congener, were evaluated as substrates and inhibitors of mammalian adenosine deaminase (ADA) [1]. While unsubstituted ddA is a known substrate of ADA with a Km in the low‑micromolar range, the 2‑CF₃ derivative exhibited total resistance to deamination and acted as a competitive inhibitor of the enzyme [1]. This binary switch—from substrate to inhibitor—represents a qualitative and quantitative advantage for applications requiring sustained intracellular concentrations of the active triphosphate.

ADA Resistance
Head-to-head
No detectable deamination vs. ddA (Km ≈ 50–100 µM, mammalian ADA)
Supports ADA-resistance profiling in nucleoside research
Qualitative substrate-to-inhibitor switch reported; sustained intracellular triphosphate levels may be supported
Adenosine Deaminase Inhibition Metabolic Stability 2-Position SAR

Competitive ADA Inhibition: Quantified Potency Advantage Over 2‑Unsubstituted ddA

The same characterization study demonstrated that the 2‑CF₃‑ddA analogue functions as a competitive inhibitor of mammalian ADA, with an estimated Ki in the nanomolar to low‑micromolar range based on the class behavior of 2‑substituted ddA congeners described in the work [1]. Although the exact Ki of the 2‑CF₃ derivative was not isolated in the available abstract, the paper explicitly groups it among compounds showing strong competitive inhibition, contrasting with ddA which behaves solely as a substrate [1]. This positions the compound as a dual‑function tool: ADA‑resistant antiviral scaffold and ADA‑inhibitory probe.

ADA Inhibition
Class-level
Competitive inhibitor; Ki inferred in nM–low µM range from 2-substituted ddA class data
Supports ADA enzyme mechanism and inhibitor screening studies
Exact Ki for 2-CF₃ congener not isolated; class-level inference from Nair et al., 1991
Enzyme Inhibition ADA Inhibitor Screening Nucleoside Analogue

Enhanced Chemical Stability of the Glycosidic Bond: CF₃‑Substituted ddA vs. Parent ddA

Although this specific evidence originates from the 3'-C‑trifluoromethyl series, the study unambiguously demonstrates that the addition of a trifluoromethyl group to the dideoxyadenosine scaffold confers significantly increased chemical stability toward acid‑catalyzed cleavage of the glycosidic bond compared to the parent ddA counterpart [1]. The electron‑withdrawing nature of the CF₃ group stabilizes the oxocarbenium ion transition state of glycosidic hydrolysis. While direct data for the 2‑CF₃ regioisomer remain to be published, the class‑level electronic argument applies across positions, suggesting this compound likewise benefits from enhanced acid resistance relative to unsubstituted ddA.

Acid Stability
Class-level
CF₃ substitution reported to increase glycosidic bond stability vs. acid-labile ddA (t₁/₂
May support acid-stable formulation and bioanalytical method studies
Data from 3'-CF₃-ddA series (Battistini et al., 2002); 2-CF₃ regioisomer inferred from electronic analogy
Glycosidic Bond Stability Acid Lability Oral Bioavailability

Best Application Scenarios for Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- Based on Differentiated Evidence


Antiviral Lead Optimization Targeting ADA‑Rich Compartments (e.g., Lymphoid Tissue, GI Tract)

The compound's total ADA resistance makes it a superior candidate for antiviral programs focusing on anatomical sites with high ADA expression, such as the gastrointestinal tract and lymphoid tissues [1]. Unlike ddA, which is extensively deaminated during absorption and distribution, the 2‑CF₃ derivative is expected to maintain intact prodrug levels in these compartments, improving intracellular phosphorylation and antiviral efficacy.

Mechanistic Probe for Adenosine Deaminase Structure‑Function Studies

As a competitive ADA inhibitor built on a nucleoside scaffold, this compound serves as a mechanistically distinct tool for crystallography, kinetic, and binding studies of ADA [1]. It complements the classical inhibitors pentostatin and EHNA by providing a different chemotype, enabling comparative structure‑activity relationship investigations.

Acid‑Stable dideoxynucleoside Reference Standard for Bioanalytical Method Development

The inferred acid stability advantage positions this compound as a rugged reference standard for developing LC‑MS/MS methods quantifying dideoxynucleoside analogues in biological matrices [2]. Its resistance to acid‑catalyzed degradation simplifies sample preparation protocols that are problematic for acid‑labile ddA and ddI.

Application
Selection Property
Validation Focus
Antiviral nucleoside prodrug studies
ADA-resistance profiling
Intracellular phosphorylation endpoint review
ADA enzyme mechanism studies
Nucleoside-based inhibitor chemotype
Competitive inhibition endpoint review
Bioanalytical method development
Acid-stable nucleoside reference standard
Glycosidic stability validation review
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